Methyl 2,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate
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Overview
Description
Methyl 2,5-dimethyl-1-oxaspiro[23]hexane-2-carboxylate is a unique organic compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the isomerization of epoxy derivatives. For instance, the isomerization of 3-methylenecyclobutane-1-carbonitrile and methyl 3-methylenecyclobutane-1-carboxylate can be achieved using lithium diisopropylamide in an aprotic medium . This method is known for its efficiency in producing the desired spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar isomerization techniques. The use of high-purity reagents and controlled reaction conditions ensures the consistent production of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.
Scientific Research Applications
Methyl 2,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to methyl 2,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate include:
Uniqueness
This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific molecular interactions and stability.
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 2,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-6-4-9(5-6)8(2,12-9)7(10)11-3/h6H,4-5H2,1-3H3 |
InChI Key |
CEAKKIJTAVERJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C1)C(O2)(C)C(=O)OC |
Origin of Product |
United States |
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